![molecular formula C24H25N3O4S2 B2494284 N-[4-[2-(benzenesulfonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide CAS No. 851781-37-8](/img/structure/B2494284.png)
N-[4-[2-(benzenesulfonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
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Overview
Description
N-[4-[2-(benzenesulfonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide is a compound with notable importance in various scientific fields due to its unique chemical structure and properties. This compound has been studied for its potential applications in medicinal chemistry, particularly for its inhibitory activities against certain enzymes and for its role in the synthesis of other chemically significant compounds.
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives involves multiple steps, starting from the preparation of key intermediates such as substituted benzaldehydes, followed by reactions with hydrazinobenzenesulfonamide to introduce the sulfonyl group and create the pyrazolyl scaffold. These steps are critical for achieving the desired structural features and biological activities of the final compounds (Gul et al., 2016).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives reveals significant conformational differences in the solid state, influenced by steric effects and intermolecular interactions. These structural variations can impact the compounds' biological activities and solubility in aqueous media, underscoring the importance of molecular conformation in the design and application of these chemicals (Borges et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of benzenesulfonamide derivatives includes their ability to undergo various reactions, such as cyclocondensation and coupling reactions, to form complex structures with potential biological activities. These reactions are facilitated by the presence of functional groups that allow for selective modifications and the introduction of additional pharmacophoric elements (Meierhoefer et al., 2005).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in medicinal chemistry. The crystal structures of these compounds provide insight into the intermolecular interactions that govern their solid-state conformations and influence their physical stability and solubility (Mohamed-Ezzat et al., 2023).
Chemical Properties Analysis
The chemical properties, including the compounds' reactivity, stability, and interaction with biological targets, are essential for understanding their mechanism of action. Studies on benzenesulfonamide derivatives have highlighted their potential as enzyme inhibitors, offering insights into their chemical behavior and interactions at the molecular level (Gul et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[2-(benzenesulfonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-3-32(28,29)26-21-15-13-19(14-16-21)23-17-24(20-11-9-18(2)10-12-20)27(25-23)33(30,31)22-7-5-4-6-8-22/h4-16,24,26H,3,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLHHSLKYYVYKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[2-(benzenesulfonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
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